MC-VA-Pab-mmad
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Overview
Description
MC-VA-Pab-mmad is a drug-linker conjugate used in antibody-drug conjugates (ADCs)This compound is primarily used in targeted cancer therapies to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-VA-Pab-mmad involves the coupling of Monomethyl Dolastatin 10 with the MC-VA-Pab linker. The process typically involves the following steps:
Coupling Reaction: Monomethyl Dolastatin 10 is reacted with the MC-VA-Pab linker in the presence of an organic base.
Purification: The product is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound often employs a “one-pot process” to streamline the synthesis and reduce costs. This method involves carrying out multiple reaction steps in a single reaction vessel, minimizing the need for intermediate purification and reducing waste .
Chemical Reactions Analysis
Types of Reactions
MC-VA-Pab-mmad undergoes several types of chemical reactions, including:
Hydrolysis: The linker can be hydrolyzed under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The linker can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at varying pH levels.
Reduction: Conducted in the presence of reducing agents such as DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Hydrolysis: Produces Monomethyl Dolastatin 10 and the hydrolyzed linker.
Reduction: Results in the reduced form of the compound.
Substitution: Yields substituted derivatives of the linker.
Scientific Research Applications
MC-VA-Pab-mmad is widely used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used as a model compound for studying drug-linker conjugation techniques.
Biology: Employed in cell biology studies to investigate the effects of targeted cytotoxic agents on cancer cells.
Medicine: Integral in the development of ADCs for cancer treatment, providing a means to deliver potent cytotoxic agents directly to tumor cells.
Industry: Utilized in the pharmaceutical industry for the production of ADCs and other targeted therapies
Mechanism of Action
MC-VA-Pab-mmad exerts its effects by targeting tubulin, a protein essential for cell division. The Monomethyl Dolastatin 10 component binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cell. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The MC-VA-Pab linker ensures that the cytotoxic agent is released only within the target cells, minimizing off-target effects .
Comparison with Similar Compounds
MC-VA-Pab-mmad is unique due to its specific combination of Monomethyl Dolastatin 10 and the MC-VA-Pab linker. Similar compounds include:
MC-VC-Pab-MMAE: Uses Monomethyl Auristatin E instead of Monomethyl Dolastatin 10.
MC-VC-Pab-MMAF: Contains Monomethyl Auristatin F.
MC-VC-Pab-Tubulysin: Incorporates Tubulysin as the cytotoxic agent
These compounds share similar mechanisms of action but differ in their cytotoxic agents and linkers, offering varying degrees of potency and specificity .
Properties
Molecular Formula |
C67H98N10O13S |
---|---|
Molecular Weight |
1283.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C67H98N10O13S/c1-15-43(8)59(51(88-13)38-55(81)76-35-22-25-50(76)60(89-14)44(9)61(82)71-49(65-68-33-36-91-65)37-46-23-18-16-19-24-46)74(11)66(86)57(41(4)5)73-64(85)58(42(6)7)75(12)67(87)90-39-47-27-29-48(30-28-47)70-62(83)45(10)69-63(84)56(40(2)3)72-52(78)26-20-17-21-34-77-53(79)31-32-54(77)80/h16,18-19,23-24,27-33,36,40-45,49-51,56-60H,15,17,20-22,25-26,34-35,37-39H2,1-14H3,(H,69,84)(H,70,83)(H,71,82)(H,72,78)(H,73,85)/t43-,44+,45-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1 |
InChI Key |
HZLLQPNHFISVSB-UWTFFPBESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Origin of Product |
United States |
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